3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(cyclopropylmethyl)-5-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)14-20-12(22-24-14)9-3-5-10(6-4-9)13-19-11(21-23-13)7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHOZGMLKXOHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NOC(=N2)C3=CC=C(C=C3)C4=NOC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of 1,2,4-Oxadiazole Ring:
Starting materials: Aromatic nitrile and hydroxylamine hydrochloride.
Reaction: Cyclization in the presence of base.
Substitution Reactions:
Introduce the cyclopropylmethyl group using cyclopropylmethyl chloride.
Reaction: Nucleophilic substitution in the presence of a suitable base.
Chemical Reactions Analysis
3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions:
Oxidation:
Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction:
Reduction using reducing agents like lithium aluminum hydride.
Substitution:
Can undergo nucleophilic substitution in the presence of suitable nucleophiles.
Common Reagents:
Strong bases, oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole has a variety of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its target application:
Molecular Targets: Enzymes, receptors, or cellular pathways specific to its biological activity.
Pathways Involved: Inhibits or activates specific biochemical pathways, altering cellular functions.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Structural Diversity : Replacing one oxadiazole ring with pyrazole (), piperidine (), or thiophene () alters electronic properties and binding interactions.
- Trifluoromethyl Group : Ubiquitous in analogues (), it enhances metabolic stability and hydrophobicity.
- Synthetic Efficiency : High yields (e.g., 99% for compound 3z ) suggest robust protocols for oxadiazole formation.
Biological Activity
The compound 3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole , identified by its CAS number 1795480-02-2 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 336.27 g/mol . The presence of the trifluoromethyl group and the oxadiazole moieties suggests potential interactions with biological targets that could lead to various therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds with oxadiazole structures exhibit significant antitumor properties. Specifically, derivatives similar to the compound have shown selective cytotoxic effects against various cancer cell lines. For instance, a related oxadiazole compound demonstrated activity against MDA-MB-231 breast cancer cells by inducing apoptosis without affecting normal keratinocytes .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole Derivative | MDA-MB-231 | 10.19 | Induces apoptosis via CDK inhibition |
| Related Compound | BT-549 | 3.56 | Disrupts cell cycle proteins |
Anti-inflammatory Effects
The compound has potential anti-inflammatory properties as well. Studies suggest that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models. This inhibition is crucial for conditions characterized by chronic inflammation .
The proposed mechanism involves the modulation of signaling pathways associated with inflammation and tumor progression. Specifically, compounds containing oxadiazole rings have been shown to interfere with pathways involving NF-kB and MAPK , which are pivotal in inflammatory responses and cancer cell survival .
Case Studies
- In Vivo Studies on Antitumor Efficacy
- Inflammation Models
Q & A
Q. What synthetic methodologies are effective for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or via Huisgen cycloaddition. For this compound, the cyclopropylmethyl and trifluoromethyl substituents may require tailored conditions:
- Step 1 : Prepare the amidoxime intermediate by reacting nitriles with hydroxylamine.
- Step 2 : Cyclize using activated carboxylic acid derivatives (e.g., acyl chlorides) under reflux in anhydrous solvents like THF or DMF.
- Key Considerations : The electron-withdrawing trifluoromethyl group may necessitate longer reaction times or elevated temperatures to achieve high yields. Cyclopropylmethyl groups can introduce steric hindrance, requiring optimized stoichiometry .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H-NMR :
- The cyclopropylmethyl group exhibits characteristic splitting patterns (e.g., δ ~0.5–1.5 ppm for cyclopropane protons).
- Aromatic protons from the phenyl linker appear as a multiplet (δ ~7.2–7.8 ppm).
- 19F-NMR : The trifluoromethyl group shows a singlet near δ -60 to -65 ppm.
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm the oxadiazole and trifluoromethyl moieties .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Limited solubility in polar solvents (water, ethanol) due to the hydrophobic trifluoromethyl and cyclopropyl groups. Use DMSO or DCM for dissolution.
- Stability : Stable at room temperature in inert atmospheres but may hydrolyze under acidic/basic conditions. Store at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity?
- DFT Calculations : Optimize the molecular geometry to assess electronic properties (e.g., HOMO-LUMO gaps) and reactivity. The trifluoromethyl group enhances electrophilicity, potentially improving binding to target proteins.
- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). The oxadiazole core may act as a hydrogen bond acceptor, while the cyclopropyl group contributes to hydrophobic interactions .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Case Example : If in vitro assays show lower activity than computational predictions:
- Hypothesis 1 : Poor solubility limits bioavailability. Test solubility enhancers (e.g., cyclodextrins) or pro-drug formulations.
- Hypothesis 2 : Metabolic instability. Conduct LC-MS studies to identify degradation products or phase I metabolites.
- Experimental Validation : Use deuterated analogs or fluorinated surrogates to track metabolic pathways .
Q. How can structure-activity relationship (SAR) studies optimize selectivity for a target enzyme?
- SAR Design :
- Variant 1 : Replace the cyclopropylmethyl group with bulkier substituents (e.g., adamantyl) to enhance steric selectivity.
- Variant 2 : Modify the trifluoromethyl position to alter electronic effects.
- Assay Metrics : Compare IC50 values against off-target enzymes (e.g., CYP450 isoforms) to assess selectivity. Data from similar oxadiazole derivatives suggest that trifluoromethyl groups reduce off-target binding .
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
- Detection : Monitor for byproducts like uncyclized amidoximes (retention time ~8–10 min) or hydrolyzed oxadiazoles.
- Acceptance Criteria : Impurity levels <0.1% (ICH guidelines) ensure batch reproducibility .
Q. How does the compound’s logP value influence its pharmacokinetic profile?
- Calculation : Use software like MarvinSuite to estimate logP (~3.5 for this compound), indicating high lipophilicity.
- Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
